
Pirinixic Acid Aminothiazole
Overview
Description
Pirinixic acid aminothiazole is a compound that combines the structural features of pirinixic acid and aminothiazole. Pirinixic acid is known for its role as a peroxisome proliferator-activated receptor alpha agonist, while aminothiazole is a versatile scaffold in medicinal chemistry with various biological activities. The combination of these two moieties results in a compound with potential therapeutic applications, particularly in the fields of inflammation and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pirinixic acid aminothiazole typically involves the condensation of a halogenated ketone with a thioamide, followed by cyclization to form the aminothiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The process can be optimized by using polymer-supported catalysts to improve yields and simplify product isolation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and solid-supported catalysts can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Pirinixic acid aminothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the aminothiazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Pirinixic acid aminothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating enzyme activity and receptor binding.
Medicine: Investigated for its anti-inflammatory and anticancer properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pirinixic acid aminothiazole involves its interaction with specific molecular targets:
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The compound activates PPARα, leading to the transcription of genes involved in lipid metabolism and inflammation.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LO): It inhibits these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes
Comparison with Similar Compounds
Pirinixic acid aminothiazole can be compared with other similar compounds, such as:
Fenofibrate: Another PPARα agonist used to lower lipid levels.
Clofibric Acid: A PPARα agonist with similar lipid-lowering effects but lacks the dual inhibitory action on mPGES-1 and 5-LO.
Thiazolidinediones: A class of PPARγ agonists used in diabetes treatment.
The uniqueness of this compound lies in its dual inhibitory action on mPGES-1 and 5-LO, combined with its PPARα agonist activity, making it a promising candidate for treating inflammatory diseases and cancer .
Biological Activity
Pirinixic Acid Aminothiazole is a compound that has garnered attention due to its dual inhibitory effects on key enzymes involved in the inflammatory response. Specifically, it targets 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) , both of which play significant roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.
This compound acts primarily by inhibiting the activities of 5-LO and mPGES-1, which are critical in the synthesis of leukotrienes and prostaglandin E2 (PGE2), respectively. The compound exhibits high potency with IC50 values of approximately 0.3 μM for 5-LO and 0.4 μM for mPGES-1 in cell-free assays, and an even lower IC50 value of 0.2 μM in cell-based assays for 5-LO inhibition .
In Vivo Efficacy
In preclinical studies, this compound demonstrated significant anti-inflammatory effects. In a mouse model of zymosan-induced peritonitis, administration of the compound at a dosage of 10 mg/kg resulted in:
- A 57% reduction in vascular permeability.
- A 45% decrease in neutrophil infiltration.
- An 84% reduction in cysteinyl leukotrienes (cysLTs) levels.
- A 46% decrease in PGE2 levels .
These findings suggest that this compound effectively reduces both leukotriene and PGE2 synthesis, highlighting its potential as a therapeutic agent for inflammatory conditions.
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other known inhibitors:
Compound | Target Enzyme | IC50 (μM) | Effectiveness (In Vivo) |
---|---|---|---|
This compound | 5-LO | 0.3 | Significant reduction in inflammation |
mPGES-1 | 0.4 | Significant reduction in inflammation | |
LP105 (Pirinixic Acid Derivative) | 5-LO | 1.5 | Reduced vascular remodeling |
COX-1/COX-2 | ~5–8 | Moderate anti-inflammatory effects |
Case Studies and Research Findings
- Case Study on Inflammation : In a study focusing on murine models, this compound was shown to significantly inhibit the activity of 5-LO, leading to reduced levels of inflammatory markers associated with conditions like aortic aneurysms . The compound not only inhibited 5-LO but also modulated other pathways related to vascular health.
- Cancer Research Implications : The dual inhibition mechanism of this compound is being explored for its potential application in cancer therapy. By reducing the synthesis of inflammatory mediators that can promote tumor growth and metastasis, this compound could serve as a valuable addition to cancer treatment regimens .
- Metabolism Studies : Research indicates that derivatives of Pirinixic Acid, including those featuring aminothiazole moieties, exhibit improved bioactivity and potency. These derivatives have been rationally designed to enhance their pharmacokinetic profiles while maintaining their dual inhibitory functions .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the PPARα/γ dual agonism of Pirinixic Acid Aminothiazole derivatives?
To evaluate PPAR subtype activation, employ luciferase reporter assays in transfected HEK293 or COS-7 cells, using constructs with PPAR response elements (PPREs) linked to a luciferase gene. Dose-response curves (0.1–100 μM) can quantify EC50 values. Competitive binding assays with radiolabeled ligands (e.g., GW7647 for PPARα) and transcriptional activation profiling (e.g., RT-qPCR of target genes like ACOX1 or CD36) validate specificity .
Q. Which in vitro and in vivo models are commonly used to study the metabolic effects of this compound?
In vitro: Primary hepatocytes or HepG2 cells for lipid metabolism studies; RAW264.7 monocytes for anti-inflammatory assays (e.g., 5-LOX inhibition). In vivo: ApoE⁻/⁻ mice with angiotensin II-induced aortic aneurysms to assess vascular remodeling, or diet-induced obesity models for metabolic syndrome .
Q. How do structural modifications (e.g., α-hexyl substitution) enhance the dual PPARα/γ activity of Pirinixic Acid derivatives?
Adding aliphatic chains at the α-position increases lipophilicity, improving ligand-receptor binding. Docking studies suggest these substitutions stabilize interactions with PPARα’s hydrophobic pocket (e.g., helix 3 and β-sheet regions) while maintaining PPARγ affinity. For example, α-hexyl derivatives show EC50 values ≤1 μM for both subtypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in IC50 values of Pirinixic Acid derivatives across different cancer cell lines?
Conduct ABCB1 substrate specificity assays (e.g., calcein-AM efflux inhibition) to determine if transport mechanisms underlie variability. Pair cytotoxicity assays (MTT/CCK-8) with ABCB1 expression profiling (Western blot) to correlate resistance phenotypes. Use isogenic cell lines with/without ABCB1 overexpression for validation .
Q. What strategies optimize enantiomer-specific PPAR activation in chiral Pirinixic Acid derivatives?
Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Test activation using PPAR subtype-specific reporter assays and molecular dynamics simulations. For example, (R)-enantiomers of biphenylic derivatives exhibit 10-fold higher PPARα affinity than (S)-forms due to better helix 12 stabilization .
Q. Why do some Pirinixic Acid derivatives show discordant in vitro vs. in vivo efficacy in metabolic disease models?
Evaluate pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using LC-MS/MS. Assess metabolite activity (e.g., hydroxylated or glucuronidated forms) via hepatic microsome incubations. Consider species-specific PPAR binding affinities; murine PPARα EC50 is 0.63 μM vs. 5.0 μM for human .
Q. How can synergistic effects between Pirinixic Acid derivatives and other PPAR modulators be systematically investigated?
Use combination index (CI) analysis (Chou-Talalay method) in cells co-treated with fixed-ratio drug pairs. Transcriptomic profiling (RNA-seq) identifies pathways enhanced by synergy, such as fatty acid oxidation or inflammation resolution. Validate in zebrafish models for rapid lipid metabolism phenotyping .
Q. Methodological Recommendations
- Data Contradictions : Perform meta-analysis of EC50/IC50 values across studies, adjusting for assay conditions (e.g., serum concentration, cell passage number) .
- Structural Optimization : Use QSAR models to predict PPAR binding scores based on substituent electronegativity and steric bulk .
- In Vivo Translation : Monitor plasma 15-HETE and 14,15-EET levels via LC-MS/MS to confirm target engagement in disease models .
Properties
IUPAC Name |
2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFIDKPYNKNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.